molecular formula C12H16N4 B2877111 1-(1H-1,3-benzodiazol-2-yl)piperidin-3-amine CAS No. 933734-78-2

1-(1H-1,3-benzodiazol-2-yl)piperidin-3-amine

Cat. No. B2877111
CAS RN: 933734-78-2
M. Wt: 216.288
InChI Key: RCLYMORVSRZNHW-UHFFFAOYSA-N
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Description

1-(1H-1,3-benzodiazol-2-yl)piperidin-3-amine, also known as BPAM, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. BPAM is a piperidine derivative and belongs to the class of benzodiazole compounds.

Scientific Research Applications

Coordination Chemistry and Complex Compounds

A review of the chemistry and properties of compounds related to "1-(1H-1,3-benzodiazol-2-yl)piperidin-3-amine" discusses their preparation, spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This broad overview suggests potential research applications in developing complex compounds with specific properties for use in various scientific fields, including material science and biochemistry (Boča, Jameson, & Linert, 2011).

Copper Catalyst Systems for C-N Bond Forming

Recent developments in recyclable copper catalyst systems for C-N bond forming reactions, employing aromatic, heterocyclic, and aliphatic amines, underscore the utility of "this compound" and related compounds in organic synthesis. These catalyst systems are highlighted for their potential in commercial exploitation, indicating the relevance of such compounds in the synthesis of complex organic molecules (Kantam et al., 2013).

Neuropsychiatric Disorders Treatment

A detailed review on dopamine D2 receptor ligands in treating neuropsychiatric disorders presents a pharmacophore model that includes cyclic amines similar to "this compound". This suggests its potential application in developing treatments for schizophrenia, Parkinson's disease, depression, and anxiety, highlighting the critical structural elements for high D2R affinity (Jůza et al., 2022).

Central Nervous System (CNS) Acting Drugs

A study exploring functional chemical groups as leads for CNS acting drugs, mentions the significance of piperidine, a structural component of "this compound", indicating its potential in synthesizing compounds with CNS activity. This points towards the compound's potential application in developing new therapeutic agents for CNS disorders (Saganuwan, 2017).

DNA Minor Groove Binder Analogs

Investigations into Hoechst 33258 and its analogs, which share structural motifs with "this compound", focus on their strong binding to the minor groove of double-stranded B-DNA. This suggests potential research applications in developing fluorescent DNA stains and radioprotectors, as well as topoisomerase inhibitors, indicating a broad scope for biomedical applications (Issar & Kakkar, 2013).

properties

IUPAC Name

1-(1H-benzimidazol-2-yl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c13-9-4-3-7-16(8-9)12-14-10-5-1-2-6-11(10)15-12/h1-2,5-6,9H,3-4,7-8,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLYMORVSRZNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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